TRV055 hydrochloride

GPCR biased agonism Allosteric coupling AT1R pharmacology

Essential positive control for AT1R/Gαq-dependent fibrotic signaling. TRV055 HCl drives robust fibroblast proliferation and collagen I expression via a Gq-biased, β-arrestin–independent mechanism. Crucial for differentiating Gq from β-arrestin pathways in cardiac fibrosis, ERK localization, and AT1R trafficking studies. High-purity, research-grade tool compound.

Molecular Formula C42H58ClN9O9
Molecular Weight 868.4 g/mol
Cat. No. B10855222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRV055 hydrochloride
Molecular FormulaC42H58ClN9O9
Molecular Weight868.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)CN.Cl
InChIInChI=1S/C42H57N9O9.ClH/c1-5-25(4)36(50-37(54)30(18-27-13-15-29(52)16-14-27)46-39(56)35(24(2)3)49-34(53)21-43)40(57)47-31(20-28-22-44-23-45-28)41(58)51-17-9-12-33(51)38(55)48-32(42(59)60)19-26-10-7-6-8-11-26;/h6-8,10-11,13-16,22-25,30-33,35-36,52H,5,9,12,17-21,43H2,1-4H3,(H,44,45)(H,46,56)(H,47,57)(H,48,55)(H,49,53)(H,50,54)(H,59,60);1H/t25-,30-,31-,32-,33-,35-,36-;/m0./s1
InChIKeyPZOSXJVVWBOLCE-SGCQYSDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRV055 Hydrochloride: A Gαq-Protein-Biased AT1R Agonist for Dissecting GPCR Signal Transduction


TRV055 hydrochloride (also designated TRV120055) is a synthetic peptide G-protein-biased agonist that acts as a Gq-biased ligand of the angiotensin II type 1 receptor (AT1R) [1]. As a tool compound in the Trevena biased ligand series, TRV055 hydrochloride selectively stabilizes the AT1R/Gαq complex to activate Gq-mediated signaling pathways while showing minimal β-arrestin recruitment compared to the endogenous unbiased agonist angiotensin II (Ang II) [2]. This compound is formally classified among G-protein-biased AT1R agonists alongside its close analog TRV056, and is distinguished from β-arrestin-biased analogs (TRV026, TRV027) and balanced agonists (Ang II) by its preferential allosteric coupling to Gq proteins [3].

Why TRV055 Hydrochloride Cannot Be Replaced by Generic AT1R Ligands or β-Arrestin-Biased Analogs


Generic substitution among AT1R ligands fails because TRV055 hydrochloride, angiotensin II (Ang II), and β-arrestin-biased analogs (e.g., TRV027) activate fundamentally distinct downstream signaling cascades despite binding the same receptor [1]. In proximity labeling proteomics studies, G-protein-biased ligands (TRV055, TRV056) and β-arrestin-biased ligands (TRV026, TRV027) drive AT1R to different cellular compartments with distinct trafficking kinetics and recruit divergent functional protein classes including GTPases, adaptor proteins, and kinases [1]. Critically, in human cardiac fibroblasts, TRV055 (TRV120055) but not the β-arrestin-biased ligand TRV120027 exerts robust fibrogenic effects—including fibroblast proliferation, collagen I overexpression, and α-SMA upregulation—demonstrating that AT1R-mediated cardiac fibrosis proceeds through a Gαq-dependent, β-arrestin-independent mechanism [2]. Substituting TRV055 with Ang II introduces confounding β-arrestin-mediated signaling, while substituting with TRV027 eliminates the Gq-dependent fibrotic response entirely, rendering cross-class ligand substitution scientifically invalid for pathway-specific investigations [3].

TRV055 Hydrochloride: Quantitative Comparative Evidence Versus Angiotensin II and Biased AT1R Analogs


TRV055 Exhibits >10-Fold Greater Allosteric Coupling to Gq Versus Angiotensin II

TRV055 (TRV120055) is characterized as a 'gain-of-function' ligand with markedly enhanced allosteric coupling to Gq proteins relative to the endogenous agonist angiotensin II . This enhanced coupling translates directly into greater efficacy in stimulating cellular Gq-mediated signaling events such as IP1 generation .

GPCR biased agonism Allosteric coupling AT1R pharmacology

TRV055 Activates ERK1/2 and Upregulates TGF-β1 and p-ERK1/2 in Cardiac Fibroblasts at Levels Comparable to Ang II

In human cardiac fibroblasts, the Gαq-biased ligand TRV120055 (TRV055) induces fibroblast proliferation, overexpression of collagen I and α-SMA, and stress fiber formation at a level similar to that of Ang II [1]. TRV055 activates AT1 receptor/Gαq-mediated signaling pathways and upregulates TGF-β1 and p-ERK1/2 expression [2]. Notably, this fibrogenic response is not observed with the β-arrestin-biased ligand TRV120027, establishing that AT1 receptor-induced cardiac fibrosis proceeds exclusively through the Gαq-dependent pathway [1].

Cardiac fibrosis TGF-β1 signaling ERK activation

TRV055 and TRV056 Induce Greater ESCRT-0 Complex Protein Labeling Than β-Arrestin-Biased Ligands in Proximity Proteomics

In a systematic APEX proximity labeling proteomics study comparing six AT1R ligands (Ang II, S1I8, TRV055, TRV056, TRV026, TRV027), G-protein-biased ligands (TRV055 and TRV056) induced greater labeling of ESCRT-0 complex proteins compared to β-arrestin-biased ligands (TRV026 and TRV027) [1]. ESCRT-0 complex proteins act as the sorting machinery for ubiquitinated proteins and direct receptors toward lysosomal degradation versus recycling pathways [1]. Ligands within the same class shared high similarity in their labeling profiles, while comparison between ligand classes revealed distinct signaling activation patterns and receptor-trafficking kinetics [1].

Proximity labeling proteomics Receptor trafficking ESCRT machinery

TRV055 Preferentially Stabilizes the AT1R/Gαq Complex, Promoting Acute Cardiomyocyte Contractility

Ligands that preferentially stabilize the AT1R/Gαq complex, including TRV055 and TRV056, increase the contractility of cardiomyocytes [1]. This acute inotropic effect is shared with ligands that preferentially stabilize the AT1R/β-arrestin complex (TRV023, TRV026, TRV027), indicating that both G-protein and β-arrestin pathways can mediate positive inotropy acutely [1]. However, chronic activation of the Gαq pathway by TRV055-class ligands promotes cardiac hypertrophy, apoptosis, fibrosis, and inflammation, whereas β-arrestin-biased ligands demonstrate cardioprotective effects under long-term use [1].

Cardiomyocyte contractility Gαq signaling AT1R biased agonism

G-Protein-Biased Agonists Induce Higher Subcellular ERK Activation Than β-Arrestin-Biased Ligands

Using split luciferase and BRET assays, balanced and G-protein-biased ligands (Ang II, TRV055, TRV056) induced higher levels of ERK activation in multiple subcellular locations—specifically the nucleus, cytosol, and early endosomes—compared to β-arrestin-biased ligands (TRV023, TRV026, TRV027, TRV034), while equal ERK activity was observed at the plasma membrane across all ligand classes [1]. Additionally, G-protein-biased agonists and Ang II predominantly favor a receptor-β-arrestin core complex conformation driven by engagement of the β-arrestin finger loop with the receptor core, whereas β-arrestin-biased agonists promote a tail complex configuration of receptor-associated β-arrestins [1].

ERK activation Location bias Subcellular signaling

TRV055 is a Low-Affinity AT1R Ligand Relative to ARB Antagonists

In a yeast-based AT1R staining study employing two distinct receptor populations, TRV055 was utilized as a low-affinity ligand (yellow fluorophore) in contrast to the high-affinity angiotensin receptor blocker olmesartan (pink fluorophore) [1]. This experimental design explicitly positions TRV055 on the lower-affinity end of the AT1R ligand affinity spectrum compared to clinically used ARBs, which has practical implications for competitive binding and washout experiments.

Ligand binding affinity AT1R pharmacology Receptor occupancy

TRV055 Hydrochloride: Validated Research Applications Based on Comparative Evidence


Isolating Gαq-Dependent Cardiac Fibrosis Pathways Without β-Arrestin Confounding

TRV055 hydrochloride serves as the definitive positive control for AT1R/Gαq-dependent fibrogenic signaling in human cardiac fibroblasts. As demonstrated by Parichatikanond et al. (2023), TRV120055 (TRV055) induces robust fibroblast proliferation, collagen I overexpression, α-SMA upregulation, and stress fiber formation at levels similar to Ang II, while the β-arrestin-biased ligand TRV120027 produces no substantial fibrogenic effect [1]. This differential response establishes TRV055 as an essential tool for dissecting Gq-dependent fibrosis mechanisms and validating TGF-β1/ERK axis activation downstream of AT1R [1].

Investigating AT1R Receptor Trafficking and ESCRT-Dependent Sorting

TRV055 is validated for proximity labeling proteomics studies examining ligand-specific AT1R trafficking. Pfeiffer et al. (2021) demonstrated that TRV055 (along with TRV056) induces greater labeling of ESCRT-0 complex proteins—the sorting machinery for ubiquitinated cargo—compared to β-arrestin-biased ligands TRV026 and TRV027 [2]. Researchers investigating receptor degradation versus recycling pathways, ubiquitin-dependent sorting, or the spatial-temporal dynamics of AT1R trafficking can employ TRV055 to drive G-protein-biased receptor internalization patterns distinct from those induced by β-arrestin-biased ligands [2].

Acute Cardiomyocyte Contractility Studies Requiring Selective Gαq Pathway Activation

TRV055 is appropriate for acute studies examining the inotropic effects of AT1R/Gαq pathway activation in cardiomyocytes. TRV055 preferentially stabilizes the AT1R/Gαq complex and increases cardiomyocyte contractility acutely [3]. However, researchers must note that chronic activation of this pathway promotes pathological remodeling (hypertrophy, apoptosis, fibrosis, inflammation), whereas β-arrestin-biased ligands confer cardioprotection with long-term use [3]. This divergent chronic outcome profile is critical for experimental design interpretation and distinguishes TRV055 from β-arrestin-biased alternatives in longer-duration studies.

Subcellular ERK Signaling and Location Bias Investigations

TRV055 enables studies of spatially distinct ERK activation patterns downstream of AT1R. Chundi et al. (2025) demonstrated that G-protein-biased ligands (TRV055, TRV056) induce higher ERK activation in the nucleus, cytosol, and early endosomes compared to β-arrestin-biased ligands, despite equal ERK activity at the plasma membrane [4]. This location-biased signaling pattern makes TRV055 valuable for investigating compartment-specific GPCR signaling, transcriptional outcomes of nuclear ERK, and the mechanistic basis of differential cellular responses to AT1R activation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRV055 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.